molecular formula C11H11N3O2S B1393273 {2-[(6-Methylpyridin-2-yl)amino]-1,3-thiazol-4-yl}acetic acid CAS No. 1283109-29-4

{2-[(6-Methylpyridin-2-yl)amino]-1,3-thiazol-4-yl}acetic acid

Cat. No.: B1393273
CAS No.: 1283109-29-4
M. Wt: 249.29 g/mol
InChI Key: LMCGYFZNTMIEQB-UHFFFAOYSA-N
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Description

{2-[(6-Methylpyridin-2-yl)amino]-1,3-thiazol-4-yl}acetic acid is a complex organic compound that features a unique combination of pyridine, thiazole, and acetic acid moieties. This compound is of significant interest in various fields of scientific research due to its potential biological activities and versatile chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {2-[(6-Methylpyridin-2-yl)amino]-1,3-thiazol-4-yl}acetic acid typically involves multi-step organic reactions. One common method starts with the preparation of 6-methylpyridin-2-amine, which is then subjected to a series of reactions to introduce the thiazole ring and the acetic acid group. Key steps may include:

    Formation of 6-methylpyridin-2-amine: This can be achieved through the reduction of 6-methylpyridine-2-nitro compound.

    Thiazole ring formation: This involves the reaction of 6-methylpyridin-2-amine with appropriate thioamide and α-halo ketone under acidic or basic conditions.

    Introduction of acetic acid group: This can be done through carboxylation reactions or by using acetic anhydride in the presence of a catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-efficiency catalysts, and automated purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

{2-[(6-Methylpyridin-2-yl)amino]-1,3-thiazol-4-yl}acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyridine and thiazole rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of alkylated or arylated derivatives.

Scientific Research Applications

{2-[(6-Methylpyridin-2-yl)amino]-1,3-thiazol-4-yl}acetic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of {2-[(6-Methylpyridin-2-yl)amino]-1,3-thiazol-4-yl}acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to alterations in cellular pathways and biological responses.

Comparison with Similar Compounds

Similar Compounds

  • {2-[(6-Methylpyridin-2-yl)amino]-1,3-thiazol-4-yl}propionic acid
  • {2-[(6-Methylpyridin-2-yl)amino]-1,3-thiazol-4-yl}butyric acid

Uniqueness

{2-[(6-Methylpyridin-2-yl)amino]-1,3-thiazol-4-yl}acetic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile modifications, making it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

2-[2-[(6-methylpyridin-2-yl)amino]-1,3-thiazol-4-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O2S/c1-7-3-2-4-9(12-7)14-11-13-8(6-17-11)5-10(15)16/h2-4,6H,5H2,1H3,(H,15,16)(H,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMCGYFZNTMIEQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)NC2=NC(=CS2)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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{2-[(6-Methylpyridin-2-yl)amino]-1,3-thiazol-4-yl}acetic acid
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{2-[(6-Methylpyridin-2-yl)amino]-1,3-thiazol-4-yl}acetic acid
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{2-[(6-Methylpyridin-2-yl)amino]-1,3-thiazol-4-yl}acetic acid
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{2-[(6-Methylpyridin-2-yl)amino]-1,3-thiazol-4-yl}acetic acid
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{2-[(6-Methylpyridin-2-yl)amino]-1,3-thiazol-4-yl}acetic acid
Reactant of Route 6
{2-[(6-Methylpyridin-2-yl)amino]-1,3-thiazol-4-yl}acetic acid

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